molecular formula C10H7Cl2N B1438884 1,3-Dichloro-4-methylisoquinoline CAS No. 15787-23-2

1,3-Dichloro-4-methylisoquinoline

Cat. No. B1438884
CAS RN: 15787-23-2
M. Wt: 212.07 g/mol
InChI Key: ALKJKJDITLLQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-4-methylisoquinoline is a chemical compound with the molecular formula C10H7Cl2N . It has attracted attention from various industries due to its unique properties.


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-4-methylisoquinoline consists of a nitrogen-containing ring structure (isoquinoline) with two chlorine atoms and one methyl group attached .

Scientific Research Applications

1. Chemical Transformations and Derivatives Synthesis

1,3-Dichloro-4-methylisoquinoline is involved in the synthesis of various chemical compounds. For instance, it has been utilized in base-induced rearrangement reactions to create isochromenes and new isoquinolines (Kirby et al., 1979). Additionally, this compound plays a role in the synthesis of complexes with 3d metal perchlorates, demonstrating its utility in the field of inorganic chemistry (Speca et al., 1979).

2. Application in Corrosion Inhibition

1,3-Dichloro-4-methylisoquinoline has been studied for its potential in corrosion inhibition. Research indicates its efficiency in reducing corrosion in mild steel in hydrochloric acid environments, emphasizing its practical application in material science and engineering (Al-Uqaily, 2015).

3. Antitumor Activity

Another significant application of derivatives of 1,3-Dichloro-4-methylisoquinoline is in the field of medicinal chemistry, particularly for their antineoplastic activity. For example, certain derivatives have shown promising results against L1210 leukemia in mice (Liu et al., 1995).

4. Organic Synthesis and Medicinal Chemistry

The compound is also pivotal in the synthesis of various organic structures and potential medicinal agents. For instance, it is utilized in the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, which have demonstrated antitumor activity (Liu et al., 1995).

properties

IUPAC Name

1,3-dichloro-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKJKJDITLLQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-4-methylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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